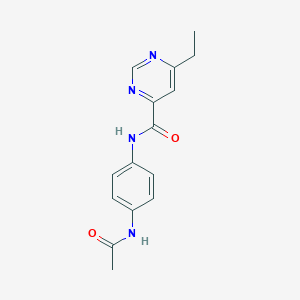
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the thiazole derivative with pyridine-3-carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug development and formulation.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate receptors, affecting cellular signaling pathways.
Interfering with DNA/RNA: It may interact with DNA or RNA, disrupting their functions and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of a fluorine atom, a thiazole ring, and a pyridine ring.
Properties
Molecular Formula |
C10H8FN3OS |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8FN3OS/c1-6-5-16-10(13-6)14-9(15)7-2-8(11)4-12-3-7/h2-5H,1H3,(H,13,14,15) |
InChI Key |
BBIZIJAFTLABLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine](/img/structure/B12238468.png)
![3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12238474.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B12238475.png)
![1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12238482.png)
![N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12238491.png)
![5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B12238499.png)


amino}pyridine-3-carbonitrile](/img/structure/B12238515.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12238523.png)
![1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12238526.png)
![2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12238541.png)
![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12238554.png)
![4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12238565.png)
